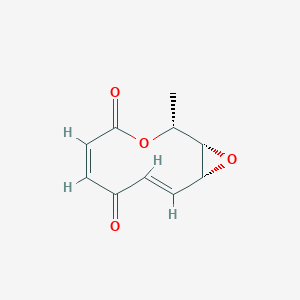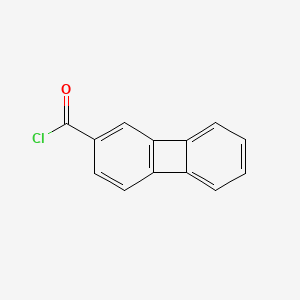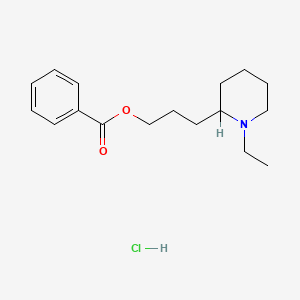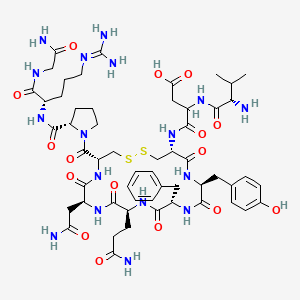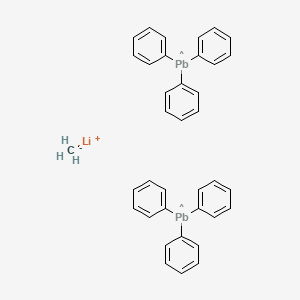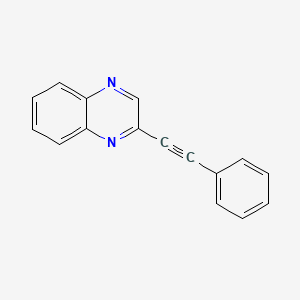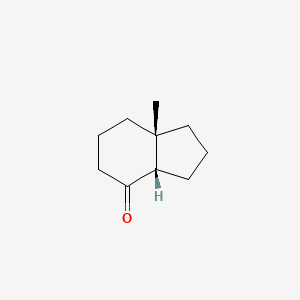
(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one is a chemical compound with a unique structure that includes a bicyclic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one involves several steps. One common method includes the hydrogenation of a precursor compound in the presence of a palladium catalyst. The reaction conditions typically involve the use of glacial acetic acid as a solvent and hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoyl-CoA
- 3-[(3aS,4S,5R,7aS)-5-hydroxy-7a-methyl-1-oxo-octahydroinden-4-yl]propanoic acid
Uniqueness
(3aS,7aS)-7a-Methyloctahydro-4H-inden-4-one is unique due to its specific stereochemistry and the presence of a bicyclic ring system.
Eigenschaften
CAS-Nummer |
75961-73-8 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(3aS,7aS)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C10H16O/c1-10-6-2-4-8(10)9(11)5-3-7-10/h8H,2-7H2,1H3/t8-,10+/m1/s1 |
InChI-Schlüssel |
FFUDPYOCQXOTSL-SCZZXKLOSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@@H]1C(=O)CCC2 |
Kanonische SMILES |
CC12CCCC1C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,8R)-7-(methoxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] N-ethylcarbamate](/img/structure/B14441529.png)
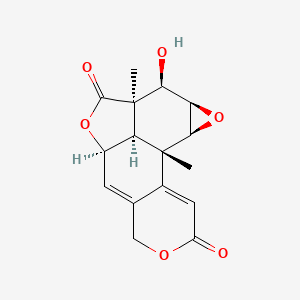
![3-[4-(Benzyloxy)-3-methoxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B14441536.png)
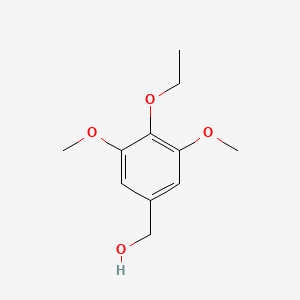
![4-(4-Butylphenyl)-2-[4-(4-butylphenyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiole](/img/structure/B14441542.png)
